6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC13313054
Molecular Formula: C11H13N5
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N5 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 6-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C11H13N5/c1-8-5-10(16-11(12)15-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16) |
| Standard InChI Key | DSSCXCDTPABWJX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N)NCC2=CN=CC=C2 |
| Canonical SMILES | CC1=CC(=NC(=N1)N)NCC2=CN=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A pyrimidine ring with amino groups at positions 2 and 4.
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A methyl group at position 6.
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A pyridin-3-ylmethyl substituent at the N4 position.
The SMILES notation is , and the InChIKey is .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 215.25 g/mol | |
| Solubility (pH 7.4) | >32.3 μg/mL | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
Synthesis and Optimization
Alkylation of Pyrimidine-2,4-diamine
A common method involves alkylating pyrimidine-2,4-diamine with methyl iodide () in the presence of potassium carbonate () under reflux conditions. This step introduces the methyl group at position 6. Subsequent reaction with 3-(chloromethyl)pyridine introduces the pyridin-3-ylmethyl moiety.
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or acetone.
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Temperature: 80–100°C.
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Yield: ~60–70% after purification via column chromatography.
Suzuki-Miyaura Coupling
An alternative route employs 2,4-dichloropyrimidine as a starting material. A palladium-catalyzed Suzuki coupling with 3-pyridyl boronic acid introduces the pyridine ring, followed by amination with methylamine to install the methyl group .
Key Advantages:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-d6):
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Pyrimidine protons: δ 6.5–8.5 ppm (aromatic region).
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Methyl group: δ 2.1–2.5 ppm (singlet).
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Pyridin-3-ylmethyl protons: δ 3.8–4.2 ppm (methylene group).
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NMR:
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Pyrimidine carbons: δ 155–165 ppm.
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Pyridine carbons: δ 120–150 ppm.
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X-ray Crystallography
Crystal structures reveal a planar pyrimidine ring with intermolecular N–H···N hydrogen bonds stabilizing the lattice. The pyridin-3-ylmethyl group adopts a gauche conformation relative to the pyrimidine plane.
Biological Applications
Anticancer Activity
The compound inhibits tyrosine kinases, including epidermal growth factor receptor (EGFR), by competing with ATP binding. In HCT116 colorectal cancer cells, it induces G2/M cell cycle arrest and apoptosis via caspase-3/7 activation .
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| HCT116 (colon) | 4.2 | Caspase-3/7 activation | |
| MCF-7 (breast) | 5.8 | EGFR inhibition | |
| HepG2 (liver) | 6.1 | ROS-mediated apoptosis |
Antimicrobial Properties
Preliminary studies indicate activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) by disrupting cell wall synthesis.
Mechanism of Action
The compound’s dual functionality enables:
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Kinase Inhibition: Binds to the ATP pocket of EGFR, disrupting phosphorylation and downstream signaling .
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DNA Intercalation: The planar pyrimidine ring intercalates into DNA, inducing strand breaks .
Structure-Activity Relationship (SAR)
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N4 Substitution: Pyridin-3-ylmethyl enhances solubility and target affinity compared to alkyl groups.
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Position 6 Methyl Group: Critical for metabolic stability; replacement with bulkier groups reduces bioavailability .
Comparative Analysis with Analogues
Table 3: Comparison with N4,N4,6-Trimethylpyrimidine-2,4-diamine
| Property | 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine | N4,N4,6-Trimethylpyrimidine-2,4-diamine |
|---|---|---|
| Molecular Weight | 215.25 g/mol | 152.20 g/mol |
| Anticancer IC₅₀ (HCT116) | 4.2 μM | 12.5 μM |
| Solubility | >32.3 μg/mL | <10 μg/mL |
| Synthetic Complexity | Moderate | Low |
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